4-Ethynyl-2,3-difluorobenzonitrile
CAS No.:
Cat. No.: VC18685599
Molecular Formula: C9H3F2N
Molecular Weight: 163.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3F2N |
|---|---|
| Molecular Weight | 163.12 g/mol |
| IUPAC Name | 4-ethynyl-2,3-difluorobenzonitrile |
| Standard InChI | InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H |
| Standard InChI Key | INVJUMHUIROYSF-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=C(C(=C(C=C1)C#N)F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-ethynyl-2,3-difluorobenzonitrile features a benzene ring substituted with two fluorine atoms at the ortho and meta positions, a nitrile group at the para position, and an ethynyl group at the remaining position. This arrangement creates a highly polarized electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions .
Electronic and Steric Effects
The electron-withdrawing nature of the fluorine atoms and nitrile group reduces the electron density of the aromatic ring, directing reactivity toward the ethynyl group in cross-coupling reactions . Steric hindrance from the fluorine substituents further influences regioselectivity in cycloaddition and substitution reactions, favoring transformations at the ethynyl terminus.
Synthesis and Manufacturing
The synthesis of 4-ethynyl-2,3-difluorobenzonitrile involves multi-step protocols, often beginning with halogenated precursors and proceeding via transition-metal-catalyzed coupling reactions.
Precursor Synthesis: 2,3-Difluorobenzonitrile
A critical intermediate, 2,3-difluorobenzonitrile, can be synthesized through cyanation of 2,3-difluorobromobenzene. As detailed in a patent (CN100457721C), this process employs palladium catalysts and cyanating agents under inert conditions :
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Reactants: 2,3-Difluorobromobenzene (57.6 g, 300 mmol), sodium cyanide (27 g, 66 mmol), Pd(dba)₂ catalyst (15 mmol), dimethylacetamide solvent (500 mL).
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Conditions: Nitrogen atmosphere, 120°C, 1 hour.
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Yield: 87% after filtration and fractional distillation.
Ethynylation Reaction
Stability Notes:
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The compound is air-sensitive and prone to oxidative dimerization, requiring storage under nitrogen or argon .
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Decomposition occurs above 200°C, releasing hydrogen fluoride and cyanide fumes.
Applications in Medicinal Chemistry
Kinase Inhibition and Anticancer Activity
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives, structurally related to 4-ethynyl-2,3-difluorobenzonitrile, exhibit potent inhibition of B-Raf(V600E), a kinase implicated in melanoma and colorectal cancers :
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Selectivity: >100-fold selectivity over wild-type B-Raf and 468 other kinases .
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In Vivo Efficacy: Tumor growth inhibition of 70–80% in Colo205 xenograft models .
Mechanistic Insights:
The ethynyl group enhances membrane permeability, while fluorine atoms improve metabolic stability by blocking cytochrome P450 oxidation sites .
Neurodegenerative Disease Research
Fluorinated benzonitriles serve as precursors for microtubule-targeting agents. For example, triazolopyrimidines derived from 2,4-difluorobenzonitrile show promise in treating tauopathies like Alzheimer’s disease .
Materials Science Applications
Fluorinated Polymers
Incorporating 4-ethynyl-2,3-difluorobenzonitrile into polymer backbones enhances thermal stability and chemical resistance. Applications include:
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High-Performance Coatings: Resistant to solvents and extreme temperatures.
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Gas Separation Membranes: Fluorine content improves selectivity for CO₂/N₂ separation .
Optoelectronic Materials
Reaction with sodium azide yields fluorinated tetrazoles, which form luminescent iridium complexes for organic light-emitting diodes (OLEDs) :
Example Complex:
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Structure: Ir(III) with 2,4-difluorobenzonitrile-derived tetrazole ligands.
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Performance: Photoluminescence quantum yield of 76% (blue emission) .
Recent Advances and Future Directions
Transition-Metal-Free Syntheses
Recent protocols for benzofuran derivatives highlight the potential for metal-free methodologies to streamline the production of ethynyl-fluorinated compounds .
Targeted Drug Delivery
Functionalizing nanoparticles with 4-ethynyl-2,3-difluorobenzonitrile-derived ligands could enable site-specific delivery of anticancer agents .
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